4-(Tert-butoxy)pyridin-3-amine 4-(Tert-butoxy)pyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1039893-67-8
VCID: VC3354584
InChI: InChI=1S/C9H14N2O/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3
SMILES: CC(C)(C)OC1=C(C=NC=C1)N
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

4-(Tert-butoxy)pyridin-3-amine

CAS No.: 1039893-67-8

Cat. No.: VC3354584

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

4-(Tert-butoxy)pyridin-3-amine - 1039893-67-8

Specification

CAS No. 1039893-67-8
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine
Standard InChI InChI=1S/C9H14N2O/c1-9(2,3)12-8-4-5-11-6-7(8)10/h4-6H,10H2,1-3H3
Standard InChI Key CWLBFWIFRGLFKM-UHFFFAOYSA-N
SMILES CC(C)(C)OC1=C(C=NC=C1)N
Canonical SMILES CC(C)(C)OC1=C(C=NC=C1)N

Introduction

Structural Characteristics and Chemical Properties

4-(Tert-butoxy)pyridin-3-amine belongs to the family of substituted pyridines, specifically functionalized with a tert-butoxy group and an amine moiety. The pyridine core provides a stable aromatic foundation, while the substituents confer specific reactivity patterns and potential binding capabilities in biological systems.

Molecular Identity and Basic Properties

The fundamental properties of 4-(Tert-butoxy)pyridin-3-amine can be described through its molecular characteristics. Based on the structural analysis, the following properties can be established:

PropertyValue
Molecular FormulaC9H14N2O
Molecular Weight166.22 g/mol
AppearanceLikely a crystalline solid
Functional GroupsPyridine ring, tert-butoxy group, primary amine
IUPAC Name4-[(2-methylpropan-2-yl)oxy]pyridin-3-amine

This compound shares structural similarities with 5-Bromo-4-(tert-butoxy)pyridin-3-amine, which has a molecular formula of C9H13BrN2O and a molecular weight of 245.12 g/mol. The primary difference is the presence of a bromine atom at position 5 in the latter compound.

Electronic and Structural Features

The electronic structure of 4-(Tert-butoxy)pyridin-3-amine is characterized by the electron-withdrawing nature of the pyridine nitrogen, which creates an electron-deficient aromatic system. The tert-butoxy group, a bulky electron-donating substituent, influences the electron distribution across the ring, while the primary amine group at position 3 introduces nucleophilic character and hydrogen-bonding capabilities.

These structural features contribute to the compound's potential interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, while the primary amine group can function as both a hydrogen bond donor and acceptor, facilitating interactions with protein binding sites or other biological molecules.

Biological Activity and Applications

As a functionalized pyridine derivative, 4-(Tert-butoxy)pyridin-3-amine likely possesses properties that make it valuable in pharmaceutical research and development.

Role as a Chemical Building Block

Beyond direct pharmaceutical applications, 4-(Tert-butoxy)pyridin-3-amine likely serves as a valuable intermediate in the synthesis of more complex molecules. The reactivity of the primary amine group allows for further functionalization through various transformations:

  • Amide formation

  • Reductive amination

  • Urea or thiourea synthesis

  • Sulfonamide formation

These transformations can lead to diverse chemical libraries for drug discovery programs or the synthesis of target compounds with specific structural requirements.

Structure-Activity Relationships

Understanding the structure-activity relationships of 4-(Tert-butoxy)pyridin-3-amine requires examination of how its structural features contribute to potential biological activities.

Structural Determinants of Activity

Several structural aspects of 4-(Tert-butoxy)pyridin-3-amine likely influence its biological behavior:

  • The pyridine ring provides a planar, aromatic scaffold that can participate in π-stacking interactions with aromatic amino acid residues in proteins

  • The tert-butoxy group introduces steric bulk that may influence binding specificity and orientation

  • The primary amine group offers hydrogen bonding capabilities essential for molecular recognition

  • The specific substitution pattern (3-amino, 4-tert-butoxy) creates a unique electronic distribution that affects reactivity and binding

These structural features collectively determine how the molecule might interact with biological targets such as enzymes or receptors.

Comparison with Related Compounds

To better understand the potential properties of 4-(Tert-butoxy)pyridin-3-amine, it is informative to compare it with structurally related compounds:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencePotential Impact on Activity
4-(Tert-butoxy)pyridin-3-amineC9H14N2O166.22Base structureReference compound
5-Bromo-4-(tert-butoxy)pyridin-3-amineC9H13BrN2O245.12Bromine at position 5Enhanced reactivity for coupling reactions; altered electronic distribution
4-(Difluoromethyl)pyridin-2-amineC6H6F2N2144.12Difluoromethyl group at position 4; amine at position 2Different hydrogen bonding pattern; altered lipophilicity

The comparison reveals how subtle structural modifications can significantly impact the chemical and biological properties of these compounds. For instance, the addition of a bromine substituent in 5-Bromo-4-(tert-butoxy)pyridin-3-amine would alter the electronic distribution within the molecule and provide a handle for further functionalization through cross-coupling reactions.

Analytical Characteristics and Identification

The identification and characterization of 4-(Tert-butoxy)pyridin-3-amine would typically involve various analytical techniques to confirm its structure and purity.

Spectroscopic Properties

For proper identification and characterization, 4-(Tert-butoxy)pyridin-3-amine would exhibit characteristic spectroscopic features:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR would show distinctive signals for the tert-butyl group (typically a strong singlet at approximately 1.3-1.5 ppm)

    • Aromatic protons of the pyridine ring would appear in the 6.5-8.5 ppm range

    • The amine protons would typically appear as a broad signal in the 3.5-5.0 ppm range

  • Infrared (IR) Spectroscopy:

    • N-H stretching bands from the primary amine (approximately 3300-3500 cm-1)

    • C-O stretching from the tert-butoxy group (approximately 1050-1150 cm-1)

    • Characteristic bands for the pyridine ring (1400-1600 cm-1)

  • Mass Spectrometry:

    • Molecular ion peak at m/z 166 corresponding to the molecular weight

    • Fragmentation pattern likely showing loss of the tert-butyl group (m/z 57)

Chromatographic Behavior

The chromatographic properties of 4-(Tert-butoxy)pyridin-3-amine would be influenced by its moderate polarity, with the basic amine group potentially leading to peak tailing in certain chromatographic systems unless appropriately modified mobile phases are used.

Research Applications and Future Directions

The utility of 4-(Tert-butoxy)pyridin-3-amine extends beyond its direct applications to its potential role in advancing various research fields.

Future Research Opportunities

Several promising research directions for 4-(Tert-butoxy)pyridin-3-amine can be identified:

  • Development of synthetic methodologies to efficiently prepare the compound and its derivatives

  • Investigation of its potential as a scaffold for developing enzyme inhibitors or receptor modulators

  • Exploration of structure-activity relationships through the synthesis of compound libraries based on this core structure

  • Computational studies to predict binding interactions with various biological targets

These research avenues could expand our understanding of the compound's utility and potentially lead to novel applications in medicinal chemistry and drug discovery.

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